molecular formula C17H11Cl2FN2O3S B12044024 2-(5-[(2,4-Dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-fluorophenyl)ethanone

2-(5-[(2,4-Dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-fluorophenyl)ethanone

Cat. No.: B12044024
M. Wt: 413.2 g/mol
InChI Key: CPZPSRJQUYZGLI-UHFFFAOYSA-N
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Description

2-(5-[(2,4-Dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-fluorophenyl)ethanone is a complex organic compound with the molecular formula C17H11Cl2FN2O3S and a molecular weight of 413.257 g/mol . This compound is known for its unique structure, which includes a 1,3,4-oxadiazole ring, a thioxo group, and phenyl rings substituted with chlorine and fluorine atoms. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

The synthesis of 2-(5-[(2,4-Dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-fluorophenyl)ethanone typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dichlorophenol with a suitable alkylating agent to form the corresponding ether. This intermediate is then reacted with thiosemicarbazide to form the 1,3,4-oxadiazole ring. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-[(2,4-Dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-fluorophenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-[(2,4-Dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other 1,3,4-oxadiazole derivatives and thioxo-substituted molecules. Compared to these compounds, 2-(5-[(2,4-Dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-fluorophenyl)ethanone is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms on the phenyl rings. This unique structure contributes to its distinct chemical and biological properties .

Similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H11Cl2FN2O3S

Molecular Weight

413.2 g/mol

IUPAC Name

2-[5-[(2,4-dichlorophenoxy)methyl]-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C17H11Cl2FN2O3S/c18-11-3-6-15(13(19)7-11)24-9-16-21-22(17(26)25-16)8-14(23)10-1-4-12(20)5-2-10/h1-7H,8-9H2

InChI Key

CPZPSRJQUYZGLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C(=S)OC(=N2)COC3=C(C=C(C=C3)Cl)Cl)F

Origin of Product

United States

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